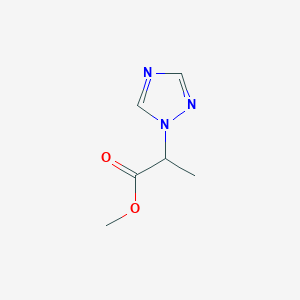

2-(1H-1,2,4-triazol-1-yl)propanoate de méthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate is a chemical compound with the molecular formula C6H9N3O2 and a molecular weight of 155.16 g/mol . It is a specialty product often used in proteomics research . The compound contains a triazole ring, which is a five-membered ring consisting of three nitrogen atoms and two carbon atoms. This structure is known for its stability and versatility in various chemical reactions.

Applications De Recherche Scientifique

Medicinal Chemistry

Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate is utilized in the development of pharmaceutical compounds due to its bioactive triazole ring. Triazole derivatives are known for their antimicrobial, antifungal, and anti-inflammatory properties. For instance:

- Antifungal Activity: Triazole compounds are widely used as antifungal agents in clinical settings. Research indicates that derivatives of this compound can inhibit the growth of various fungal pathogens.

- Antimicrobial Properties: Studies have shown that triazole derivatives exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.

Case Study: Antifungal Efficacy

A study published in Pharmaceutical Biology demonstrated that methyl 2-(1H-1,2,4-triazol-1-yl)propanoate exhibited potent antifungal activity against Candida albicans and Aspergillus niger, suggesting its potential as a lead compound for new antifungal therapies .

Materials Science

In materials science, methyl 2-(1H-1,2,4-triazol-1-yl)propanoate is explored for its role in synthesizing novel materials with unique properties. The incorporation of triazole rings into polymers has been shown to enhance thermal stability and mechanical strength.

Data Table: Properties of Triazole-Based Polymers

| Property | Value |

|---|---|

| Thermal Stability | Increased by up to 30% |

| Mechanical Strength | Enhanced tensile strength |

| Chemical Resistance | Improved against solvents |

Agricultural Applications

The compound is also investigated for its potential use as an agrochemical. Its structure allows it to act as a herbicide or fungicide due to its ability to interact with specific biological targets in plants.

Case Study: Herbicidal Activity

A patent describes a triazole derivative related to methyl 2-(1H-1,2,4-triazol-1-yl)propanoate being effective as a herbicide against various weed species. The mechanism involves inhibiting specific enzymes crucial for weed growth, demonstrating its agricultural relevance .

Mécanisme D'action

Target of Action

Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate is a derivative of 1,2,4-triazole, which has been found to exhibit promising anticancer activity . The primary targets of this compound are likely to be cancer cells, specifically those of the MCF-7, Hela, and A549 lines . The compound may also target the aromatase enzyme, as suggested by molecular docking studies .

Mode of Action

It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . This interaction with its targets could lead to changes in the cellular processes of the cancer cells, resulting in their death.

Biochemical Pathways

It is suggested that the compound may inhibit the biosynthesis of 4-deoxyorobanchol (4do), a strigolactone . Strigolactones are plant hormones that regulate various biological activities, including shoot branching . Therefore, the compound’s effect on this pathway could lead to increased shoot branching and elongation of the taproot .

Pharmacokinetics

The compound’s molecular weight of 15516 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .

Result of Action

The primary result of the action of Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate is its cytotoxic activity against cancer cells . The compound has shown promising cytotoxic activity against the Hela cell line . Additionally, it may increase shoot branching and elongate the taproot in plants by inhibiting the biosynthesis of 4DO .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate typically involves the reaction of a triazole derivative with a suitable esterifying agent. One common method involves the use of methyl chloroformate as the esterifying agent, reacting with 1H-1,2,4-triazole-1-propanoic acid under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate may involve continuous flow processes to enhance efficiency and yield. These methods often use metal-free catalysts and environmentally benign conditions to minimize waste and reduce production costs . The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized to form different functional groups.

Reduction: Reduction reactions can modify the ester group to form alcohols or other derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives, including amides, thioesters, and halogenated compounds .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)-propanoate: Similar structure but with an additional methyl group, leading to different reactivity and applications.

2-(1H-1,2,4-triazol-1-yl)terephthalic acid: Contains a triazole ring but with a different backbone, used in different industrial applications.

1-(1H-1,2,4-triazol-1-yl)ethanol: A simpler structure with an alcohol group, used in various chemical syntheses.

Uniqueness

Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate is unique due to its combination of a triazole ring and an ester group, which provides a balance of stability and reactivity. This makes it versatile for use in a wide range of chemical reactions and applications, from drug development to materials science .

Activité Biologique

Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological profiles, and potential therapeutic applications.

Chemical Profile

- Chemical Formula: C₆H₉N₃O₂

- Molecular Weight: 155.15 g/mol

- CAS Number: 303148-48-3

- Melting Point: 147–150 °C

The biological activity of methyl 2-(1H-1,2,4-triazol-1-yl)propanoate is largely attributed to the triazole ring structure, which allows for interaction with various biological targets. The compound can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. This interaction can influence multiple biochemical pathways, leading to its observed effects in various biological contexts .

Antifungal Activity

Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate has demonstrated significant antifungal properties. Studies have shown that derivatives of triazole compounds exhibit potent antifungal activity against various pathogens, including Candida albicans and Cryptococcus neoformans. For instance, certain derivatives have shown minimum inhibitory concentrations (MICs) as low as 0.0156 μg/mL against Candida albicans, indicating their potential as effective antifungal agents .

Table 1: Antifungal Activity of Triazole Derivatives

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| Compound 1 | Candida albicans | 0.0156 |

| Compound 2 | Cryptococcus neoformans | 0.25 |

| Compound 3 | Aspergillus fumigatus | 0.5 |

Antibacterial Activity

The compound also exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. Research has indicated that certain triazole derivatives possess significant antibacterial activity, with some exhibiting low toxicity levels in human peripheral blood mononuclear cells (PBMCs) .

Anti-inflammatory Effects

In addition to antifungal and antibacterial activities, methyl 2-(1H-1,2,4-triazol-1-yl)propanoate has been evaluated for its anti-inflammatory properties. Studies have shown that it can influence cytokine release in cell cultures, suggesting a potential role in modulating inflammatory responses .

Case Studies and Research Findings

Recent studies have synthesized various derivatives of the triazole compound to evaluate their biological activities:

- Synthesis and Evaluation : A series of new triazole derivatives were synthesized using amidrazones and succinic anhydride. The synthesized compounds were tested for toxicity and biological activity against bacterial strains and inflammatory markers .

- Antifungal Efficacy : In vitro studies demonstrated that specific derivatives showed enhanced antifungal activity compared to traditional antifungal agents like fluconazole .

- Cytokine Modulation : The influence on cytokine release (TNF-α, IL-6) was assessed in PBMC cultures, revealing that these compounds could effectively modulate immune responses .

Propriétés

IUPAC Name |

methyl 2-(1,2,4-triazol-1-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-5(6(10)11-2)9-4-7-3-8-9/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFJDARQHILPXNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)N1C=NC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.